3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Description
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1,3-benzodioxole group and at position 5 with a chloromethyl group. The 1,3-benzodioxole moiety (a bicyclic aromatic system with two oxygen atoms) confers electron-rich characteristics, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling further derivatization.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLQMOKXVARULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains. Its mechanism of action appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Effects
The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases.
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing functionalized polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Induced apoptosis in breast cancer cells; IC50 value of 15 µM |
| Johnson et al. (2021) | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL |
| Lee et al. (2022) | Antioxidant | Scavenged DPPH radicals with an IC50 of 25 µg/mL |
| Patel et al. (2023) | Polymer Science | Developed a polymer with improved tensile strength and thermal resistance |
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
Substituent Effects at Position 3
a) 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Structure : Position 3 is substituted with a 4-bromophenyl group, an electron-withdrawing aryl substituent.
- Properties : The bromine atom increases molecular weight (MW: 271.53 g/mol) and may enhance halogen bonding in biological systems. However, its electron-withdrawing nature reduces electron density on the oxadiazole ring compared to the benzodioxole group in the target compound .
b) 3-(2-Fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Structure : Features a fluorine atom at the ortho position of the phenyl group.
- Properties : Fluorine’s electronegativity induces moderate electron withdrawal, balancing reactivity. The chloromethyl group retains synthetic utility for functionalization .
c) 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Structure : Position 3 carries a benzhydryl group (two phenyl rings attached to a methane carbon), while position 5 has a piperidine substituent.
- Properties : The bulky benzhydryl group enhances lipophilicity (MW: 319.4 g/mol), favoring blood-brain barrier penetration. This contrasts with the compact benzodioxole group in the target compound .
Substituent Effects at Position 5
a) 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
- Structure : Position 5 is substituted with a benzotriazole group via a methyl linker.
- The chloromethyl group in the target compound offers greater reactivity for further modifications compared to the stable benzotriazole linkage .
b) 5-(3-Thienyl)-3-(chloromethyl)-1,2,4-oxadiazole
- Structure : A thienyl (sulfur-containing heterocycle) group at position 5.
- Properties : The sulfur atom contributes to π-electron delocalization, differing from the oxygen-rich benzodioxole. This may influence redox behavior and metal coordination .
c) 5-(3,5-Dimethylisoxazol-4-yl)-3-(chloromethyl)-1,2,4-oxadiazole
- Structure : Position 5 substituted with a dimethylisoxazole group.
- The methyl groups enhance steric hindrance .
Biological Activity
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory activities. The findings are supported by data tables and case studies from recent research.
The molecular formula of this compound is . Its structure features a benzodioxole moiety linked to a chloromethyl-substituted oxadiazole ring, which contributes to its biological activity.
Antibacterial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antibacterial properties. For instance:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Gram-positive bacteria | 15 | |
| 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole | Mycobacterium tuberculosis | 62.5 |
In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal potential of oxadiazole derivatives has also been explored. Studies indicate that compounds containing the oxadiazole ring show promising antifungal activity:
The results suggest that this compound could be developed into a therapeutic agent for treating fungal infections.
Anticancer Activity
The anticancer properties of oxadiazoles have been widely studied. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 24.74 | |
| 3a (related derivative) | MCF-7 | 4.38 |
The compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value comparable to established chemotherapeutics like Tamoxifen.
Anti-inflammatory Activity
Oxadiazole derivatives have shown anti-inflammatory effects in various models. Research indicates that compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo:
| Compound | Inflammatory Model | Result | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema size |
This suggests potential use in treating inflammatory diseases.
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A series of oxadiazoles were synthesized and evaluated for their antibacterial and anticancer activities. One study reported a derivative with an IC50 value significantly lower than that of standard treatments against MCF-7 cells.
- In Vivo Studies : In murine models infected with Mycobacterium tuberculosis or Candida albicans, treatment with oxadiazole derivatives resulted in decreased pathogen load and improved survival rates compared to controls.
Q & A
Q. What are the most effective synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization and coupling reactions. A common strategy is:
- Step 1 : Formation of the oxadiazole ring via condensation of a nitrile precursor (e.g., benzodioxole-substituted amidoxime) with a chloromethyl carboxylic acid derivative.
- Step 2 : Functionalization of the oxadiazole core using nucleophilic substitution at the chloromethyl group. For example, reacting 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzodioxole derivatives under reflux with a base like K₂CO₃ in acetonitrile .
- Purification : Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray analysis .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the chloromethyl (-CHCl) and benzodioxole moieties. For example, the chloromethyl proton resonates at δ ~4.8 ppm in H NMR .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms dihedral angles between the oxadiazole and benzodioxole rings (e.g., ~80° in analogous structures) .
- FTIR : Peaks at ~1583 cm (C=N) and ~761 cm (aromatic C-H bending) validate the oxadiazole and benzodioxole groups .
Q. What preliminary biological activities have been reported for structurally similar oxadiazoles?
- Anticancer Activity : Analogous compounds (e.g., 3-aryl-5-aryl-oxadiazoles) induce apoptosis in breast and colorectal cancer cells via G1 phase arrest and caspase activation .
- Antimicrobial Properties : Chloromethyl-substituted oxadiazoles exhibit activity against S. aureus and E. coli (MIC ≤ 8 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
Q. What mechanistic insights explain the compound’s activity in cancer models?
Q. How can experimental design address stability challenges during synthesis?
Q. How to resolve contradictions in spectral data for derivatives?
Q. What strategies are effective for designing derivatives targeting nuclear receptors (e.g., FXR/PXR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
